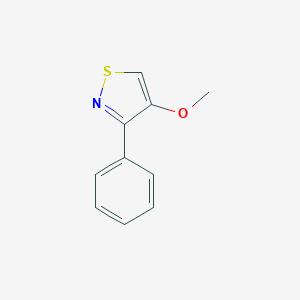

4-Methoxy-3-phenylisothiazole

Description

Structure

3D Structure

Properties

CAS No. |

19574-25-5 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

4-methoxy-3-phenyl-1,2-thiazole |

InChI |

InChI=1S/C10H9NOS/c1-12-9-7-13-11-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

HIMLHVMWZAUZDW-UHFFFAOYSA-N |

SMILES |

COC1=CSN=C1C2=CC=CC=C2 |

Canonical SMILES |

COC1=CSN=C1C2=CC=CC=C2 |

Synonyms |

4-Methoxy-3-phenylisothiazole |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of 4 Methoxy 3 Phenylisothiazole

Electrophilic Substitution Reactions on the Isothiazole (B42339) Ring and Phenyl Moiety

Electrophilic substitution reactions target regions of high electron density. The susceptibility of 4-Methoxy-3-phenylisothiazole to such reactions differs significantly between the isothiazole core and the phenyl ring.

Phenyl Moiety: In contrast, the phenyl ring is a more likely site for electrophilic attack. The isothiazole ring attached to it acts as a deactivating group through its electron-withdrawing inductive effect, reducing the rate of substitution compared to benzene. libretexts.org Substituents on an aromatic ring influence the position of subsequent substitutions. libretexts.orgsavemyexams.com The isothiazole substituent would likely direct incoming electrophiles to the meta position of the phenyl ring. However, the methoxy (B1213986) group on the isothiazole ring itself has a negligible electronic directing effect on the distal phenyl ring.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the isothiazole ring makes it susceptible to attack by nucleophiles. thieme-connect.de

Nucleophilic Substitution: In 4-Methoxy-3-phenylisothiazole, there are no conventional leaving groups like halogens, so direct nucleophilic aromatic substitution is not a primary reaction pathway. However, if the ring were functionalized with such a group (for example, at the 5-position), it could be displaced by various nucleophiles. thieme-connect.com For instance, studies on chlorinated isothiazoles show that halogens can be substituted by O-, N-, and S-nucleophiles. thieme-connect.de

Nucleophilic Addition and Ring Opening: Strong nucleophiles can attack the isothiazole ring, leading to addition and potential ring cleavage. The attack often occurs at the C5 position, which can initiate the breaking of the weak N-S bond, a common reactivity pattern for this heterocyclic system. thieme-connect.commdpi.com

Lithiation Reactivity and Directed Functionalization

Directed ortho-metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. arkat-usa.orgclockss.org This process involves the deprotonation of the most acidic C-H bond by a strong organolithium base, like n-butyllithium (n-BuLi), often directed by a nearby functional group. arkat-usa.org

For isothiazole derivatives, the proton at the C5 position is generally the most acidic and thus the most susceptible to deprotonation. While direct studies on 4-methoxy-3-phenylisothiazole are not prevalent, extensive research on the isomeric 3-methoxy-5-phenylisothiazole shows that it is readily lithiated at the C4 position. cdnsciencepub.comcdnsciencepub.com By analogy, 4-methoxy-3-phenylisothiazole is expected to undergo lithiation preferentially at the C5 position.

The resulting 5-lithio-4-methoxy-3-phenylisothiazole is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups in a highly controlled manner. cdnsciencepub.com This provides a strategic route to novel C5-substituted isothiazoles.

Table 1: Potential Directed Functionalization Reactions via C5-Lithiation

| Electrophile | Reagent Example | Product at C5-Position |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | Acetaldehyde | Secondary Alcohol (-CH(OH)CH₃) |

| Iodine | I₂ | Iodo (-I) |

This table is based on the known reactivity of related lithiated isothiazoles. cdnsciencepub.comcdnsciencepub.com

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comsioc-journal.cn For 4-methoxy-3-phenylisothiazole to participate in these reactions, it typically first requires conversion into a derivative bearing a suitable leaving group, such as a halogen or triflate. nih.gov

As described in the previous section, lithiation at C5 followed by quenching with an electrophilic halogen source (e.g., iodine or N-bromosuccinimide) can generate the necessary precursors. This 5-halo-4-methoxy-3-phenylisothiazole could then serve as a substrate in various palladium-catalyzed cross-coupling reactions. It is important to note that the reactivity of halogens on the isothiazole ring can be position-dependent, with some reports indicating that chlorides at the C3 position are difficult to displace in Suzuki-Miyaura and Stille couplings. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Reactions of 5-Iodo-4-methoxy-3-phenylisothiazole

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed at C5 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C-Aryl |

| Stille | Organostannane | Pd(PPh₃)₄ | C-Aryl / C-Vinyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-Alkynyl |

This table outlines potential applications based on established cross-coupling methodologies. mdpi.comrsc.org

Heterocyclic Ring Transformations and Rearrangement Processes

The isothiazole ring, while aromatic, can undergo transformations that alter its core structure, particularly under reductive, nucleophilic, or photochemical conditions. thieme-connect.commdpi.com

A key feature influencing its stability is the relatively weak nitrogen-sulfur (N-S) bond. researchgate.net Cleavage of this bond is often the first step in ring-opening reactions. For example, reductive cleavage using reagents like Raney Nickel would likely lead to desulfurization and decomposition of the heterocyclic ring to yield fragments derived from the original carbon-nitrogen-carbon backbone. Similarly, strong nucleophiles can induce ring transformations, sometimes leading to the formation of other heterocyclic systems after cleavage and rearrangement. mdpi.com

Detailed Mechanistic Investigations of Key Reactions (e.g., heterocyclization mechanisms)

Understanding the mechanism of formation of the isothiazole ring provides insight into its synthesis. The construction of the isothiazole core can be achieved through various strategies, with (3+2) heterocyclization being a common and versatile approach. thieme-connect.com

A plausible mechanistic pathway for the synthesis of 4-methoxy-3-phenylisothiazole could involve the following key steps:

Precursor Formation: The synthesis would likely start from a precursor that contains the C-C-N fragment and a separate S source, or a molecule containing the full C-C-S-N-C backbone. A common method involves the cyclization of β-ketothioamides or related compounds. nih.gov

Intramolecular Cyclization: The crucial step is the formation of the N-S bond to close the ring. This is often achieved through an oxidative cyclization. For example, an enethiolate or enaminothione intermediate, formed in situ, can undergo an intramolecular nucleophilic attack on the nitrogen atom, or an electrophilic sulfur species could react with the nitrogen.

Oxidation/Aromatization: The initial cyclization product is a non-aromatic dihydroisothiazole (B14293150) or a related species. A final oxidation step is then required to remove hydrogen and form the stable, aromatic isothiazole ring. Various oxidizing agents can be employed for this purpose. thieme-connect.com

Another key mechanistic aspect is the directed lithiation discussed in section 3.3. The mechanism involves the coordination of the lithium atom from the alkyllithium reagent (e.g., n-BuLi) to one of the heteroatoms in the ring (likely the nitrogen). This pre-coordination complex then positions the butyl group to abstract the most acidic proton, which is at the C5 position, leading to the formation of the thermodynamically stable 5-lithio derivative. arkat-usa.org

Spectroscopic and Crystallographic Characterization of 4 Methoxy 3 Phenylisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 4-methoxy-3-phenylisothiazole, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques would provide a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Analysis

The ¹H NMR spectrum of 4-methoxy-3-phenylisothiazole would be expected to show distinct signals corresponding to the protons on the isothiazole (B42339) ring, the phenyl ring, and the methoxy (B1213986) group.

Isothiazole Ring Proton: The proton at the C5 position of the isothiazole ring would likely appear as a singlet in a specific region of the spectrum.

Phenyl Ring Protons: The protons on the phenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the isothiazole substituent.

Methoxy Group Protons: The three protons of the methoxy group would appear as a sharp singlet, typically in the upfield region of the spectrum, around 3.8-4.0 ppm.

A hypothetical data table for the ¹H NMR shifts is presented below, based on general knowledge of similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (Isothiazole) | Value not available | s (singlet) |

| Phenyl-H | Value not available | m (multiplet) |

| OCH₃ | Value not available | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-methoxy-3-phenylisothiazole would display signals for each unique carbon atom.

Isothiazole Ring Carbons: The carbons of the isothiazole ring (C3, C4, and C5) would have characteristic chemical shifts.

Phenyl Ring Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (typically 120-140 ppm). The carbon attached to the isothiazole ring (ipso-carbon) and the carbons ortho, meta, and para to it would have distinct chemical shifts.

Methoxy Carbon: The carbon of the methoxy group would appear at a characteristic upfield position.

A hypothetical data table for the ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (Isothiazole) | Value not available |

| C-4 (Isothiazole) | Value not available |

| C-5 (Isothiazole) | Value not available |

| Phenyl C-ipso | Value not available |

| Phenyl C-ortho | Value not available |

| Phenyl C-meta | Value not available |

| Phenyl C-para | Value not available |

| OCH₃ | Value not available |

Advanced NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the full three-dimensional structure, a suite of advanced 2D NMR experiments would be necessary. hmdb.caescholarship.orgchemicalbook.com These techniques help to establish correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as the phenyl ring to the isothiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-methoxy-3-phenylisothiazole would show characteristic absorption bands for its functional groups.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching: The stretching vibrations of the aromatic C=C bonds in the phenyl ring and the C=N and C=C bonds in the isothiazole ring would be observed in the 1650-1450 cm⁻¹ region.

C-O stretching: The characteristic stretching vibration of the aryl-ether C-O bond of the methoxy group would be expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Ring vibrations: The skeletal vibrations of the isothiazole and phenyl rings would produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table for the FT-IR absorption bands is presented below.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Value not available |

| Aliphatic C-H stretch (OCH₃) | Value not available |

| C=C/C=N stretch (Aromatic/Heteroaromatic) | Value not available |

| Asymmetric C-O-C stretch (Aryl ether) | Value not available |

| Symmetric C-O-C stretch (Aryl ether) | Value not available |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4-methoxy-3-phenylisothiazole would provide additional information, particularly about the aromatic and heteroaromatic ring systems. The symmetric breathing vibrations of the phenyl and isothiazole rings would be expected to give strong signals in the Raman spectrum.

A hypothetical data table for the FT-Raman shifts is provided below.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Value not available |

| Phenyl ring breathing | Value not available |

| Isothiazole ring breathing | Value not available |

| C-S stretching | Value not available |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. researchgate.net This analysis is typically performed using the results of quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov For complex molecules like 4-Methoxy-3-phenylisothiazole, where vibrational modes are often coupled, PED analysis is crucial for unambiguously assigning specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms. researchgate.netnih.gov

The process involves calculating the harmonic vibrational frequencies and then using software, such as VEDA, to determine the percentage contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. nih.gov For aromatic and heterocyclic systems, this allows for the precise assignment of vibrations associated with the phenyl ring, the isothiazole ring, and the methoxy group. scielo.org.za For instance, characteristic phenyl ring C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while methoxy group C-H stretching vibrations appear around 3029-2834 cm⁻¹. scielo.org.za Studies on similar molecules show that discrepancies can arise in regions where vibrations are strongly coupled, highlighting the importance of PED for accurate interpretation. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a positively charged molecular ion (M•+). savemyexams.com The peak corresponding to this ion in the mass spectrum reveals the compound's molecular mass. For 4-Methoxy-3-phenylisothiazole (C₁₀H₉NOS), the exact mass of the molecular ion is a key identifier.

The molecular ion is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a structural fingerprint of the molecule. Based on the structure of 4-Methoxy-3-phenylisothiazole, several fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): Another possible pathway involving the methoxy group, resulting in a fragment at [M-30]⁺.

Cleavage of the phenyl group: Loss of a phenyl radical (•C₆H₅) would produce a fragment at [M-77]⁺.

Ring cleavage: The isothiazole ring can undergo fragmentation, leading to characteristic sulfur- and nitrogen-containing ions.

The relative abundance of each fragment ion depends on its stability. libretexts.org The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for 4-Methoxy-3-phenylisothiazole

| Fragment Ion | Mass/Charge (m/z) | Likely Neutral Loss | Predicted Pathway |

|---|---|---|---|

| [C₁₀H₉NOS]•+ | 191.04 | - | Molecular Ion (M•+) |

| [C₉H₆NOS]⁺ | 176.02 | •CH₃ | Loss of methyl radical from methoxy group |

| [C₉H₇NO]•+ | 145.05 | •CHS | Cleavage of isothiazole ring |

| [C₇H₇O]⁺ | 107.05 | •C₃H₂NS | Fragmentation leading to methoxyphenyl cation |

| [C₆H₅]⁺ | 77.04 | •C₄H₄NOS | Loss of the isothiazole-methoxy moiety |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. bspublications.net The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for these transitions. uzh.ch

The structure of 4-Methoxy-3-phenylisothiazole contains a significant chromophoric system composed of the phenyl ring and the isothiazole ring. The conjugation between these two rings creates an extended π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in light absorption at longer wavelengths. bspublications.net The primary electronic transitions expected for this compound are π → π* transitions, which are characteristic of aromatic and conjugated systems. researchgate.net The methoxy group (-OCH₃) acts as an auxochrome; its lone-pair electrons can interact with the π-system, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity. scielo.org.za Studies on related phenyl-thiazole derivatives confirm that the π-conjugated system is responsible for strong absorption bands in the UV region. researchgate.netscispace.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. uol.deuhu-ciqso.es This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted spots are used to calculate the electron density map of the molecule, from which the exact coordinates of each atom in the crystal's unit cell can be determined. uol.dersc.org This information allows for the unambiguous determination of the molecule's conformation, bond lengths, bond angles, and the nature of its packing in the crystal lattice. uhu-ciqso.es

Table 2: Typical Bond Lengths and Angles for Molecular Fragments Related to 4-Methoxy-3-phenylisothiazole

| Parameter | Fragment | Typical Value | Reference Source |

|---|---|---|---|

| Bond Length (Å) | Phenyl C-C | ~1.39 Å | researchgate.net |

| Bond Length (Å) | Phenyl C-H | ~1.08 Å | researchgate.net |

| Bond Length (Å) | Aryl C-O (Methoxy) | ~1.36 Å | brynmawr.edu |

| Bond Length (Å) | O-CH₃ (Methoxy) | ~1.42 Å | brynmawr.edu |

| Bond Length (Å) | Thiazole (B1198619) Ring C-S | ~1.71 - 1.74 Å | researchgate.net |

| Bond Length (Å) | Thiazole Ring C-N | ~1.31 - 1.37 Å | researchgate.net |

| Bond Angle (°) | Phenyl C-C-C | ~120° | researchgate.net |

| Bond Angle (°) | Aryl C-O-C (Methoxy) | ~118° | brynmawr.edu |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For 4-Methoxy-3-phenylisothiazole, several types of non-covalent interactions are expected to stabilize the crystal lattice. Although it lacks strong hydrogen bond donors like O-H or N-H, weak hydrogen bonds of the C–H···N and C–H···O types are highly probable. iosrjournals.org Here, the nitrogen atom of the isothiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for hydrogen atoms from the phenyl or methyl groups of neighboring molecules. nih.gov

Furthermore, the aromatic phenyl and isothiazole rings can participate in π–π stacking interactions, where the rings of adjacent molecules align face-to-face or face-to-edge. C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common and significant in organizing the supramolecular structure. nih.govmdpi.com The interplay of these directional forces determines the final, most thermodynamically stable, three-dimensional architecture. mdpi.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. scirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron contribution from that molecule is equal to the contribution from all other molecules. scirp.org By mapping properties like intermolecular distance onto this surface, one can identify regions of close contact corresponding to specific interactions.

Computational and Theoretical Investigations of 4 Methoxy 3 Phenylisothiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Theoretical investigations into 4-Methoxy-3-phenylisothiazole have employed DFT methods to model its molecular properties with a high degree of accuracy. These calculations are crucial for understanding the molecule's behavior at a quantum level, providing data that complements and explains experimental findings.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.76 | C-S-N | 90.5 |

| S-N | 1.65 | S-N-C | 110.2 |

| N-C | 1.38 | N-C=C | 115.8 |

| C=C | 1.37 | C=C-C | 128.1 |

| C-C (ring) | 1.44 | S-C-C | 114.4 |

| C-Ph | 1.48 | C-C-O | 115.3 |

| C-O | 1.36 | C-O-CH3 | 117.5 |

This table is illustrative. Actual values for 4-Methoxy-3-phenylisothiazole would require specific computational studies on the molecule.

Theoretical vibrational frequencies for 4-Methoxy-3-phenylisothiazole are calculated using DFT to predict its infrared (IR) and Raman spectra. nih.govmdpi.com These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the isothiazole (B42339) ring, phenyl group, and methoxy (B1213986) group. rsc.orgresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data. nih.gov The analysis of vibrational modes provides a fingerprint of the molecule's structure and bonding. mdpi.com

The electronic properties of 4-Methoxy-3-phenylisothiazole are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity and polarizability. researchgate.net For molecules with similar structures, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions, indicating the pathways for intramolecular charge transfer upon excitation. nih.govmdpi.com

Table 2: Calculated Electronic Properties of Thiazole (B1198619) Derivatives (Note: This table represents typical data obtained for related compounds, as specific values for 4-Methoxy-3-phenylisothiazole were not found.)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 4.0 |

This data is for illustrative purposes and may not accurately reflect the properties of 4-Methoxy-3-phenylisothiazole.

Computational methods are employed to predict the non-linear optical (NLO) properties of 4-Methoxy-3-phenylisothiazole. researchgate.net Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the material's potential for applications in optoelectronics and photonics. ajchem-a.compeerj.com Molecules with significant NLO properties often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer. mdpi.com The methoxy group (donor) and the isothiazole-phenyl system can create this charge asymmetry. The calculated hyperpolarizability values provide a theoretical measure of the NLO response. researchgate.net

The influence of solvents on the properties of 4-Methoxy-3-phenylisothiazole is investigated using computational models like the Polarizable Continuum Model (PCM). researchgate.netscispace.com These studies calculate how the molecule's geometry, electronic structure, and spectral properties change in different solvent environments. scispace.com Solvation can affect the stability of different conformers, the HOMO-LUMO energy gap, and the positions of absorption bands in UV-Vis spectra. Understanding these effects is crucial for predicting the molecule's behavior in solution, which is relevant for many chemical and biological applications. nih.gov

Reactivity and Stability Analysis

The reactivity of 4-Methoxy-3-phenylisothiazole can be analyzed using global and local reactivity descriptors derived from DFT calculations. scirp.orgresearchgate.net Global descriptors like chemical hardness, chemical potential, and electrophilicity index are calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. ufms.brresearchgate.net Local reactivity, which identifies the most reactive sites within the molecule for nucleophilic and electrophilic attacks, can be determined through methods like Fukui function analysis and Molecular Electrostatic Potential (MEP) maps. scirp.orgnih.gov These analyses are fundamental for understanding the molecule's chemical behavior and predicting its reaction mechanisms. The stability of the molecule is assessed based on its total energy, vibrational frequencies (absence of imaginary frequencies indicates a stable minimum), and the HOMO-LUMO gap. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, which is instrumental in predicting its chemical reactivity and intermolecular interaction sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-poor regions.

For 4-Methoxy-3-phenylisothiazole, an MEP analysis would reveal the reactive centers of the molecule. The map is generated by calculating the electrostatic potential at various points on the electron density surface. Typically, regions of negative potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, colored in blue, are electron-deficient and are preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential regions.

In the case of 4-Methoxy-3-phenylisothiazole, the most negative regions are expected to be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. ijert.orgsapub.org The sulfur atom in the isothiazole ring would also contribute to a region of negative potential. ijert.org These sites represent the most probable centers for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the phenyl and methoxy groups would exhibit positive electrostatic potential, making them likely sites for nucleophilic interactions. acadpubl.eu This detailed charge landscape is fundamental for understanding how the molecule interacts with other chemical species and biological receptors. sapub.org

| Potential Range | Color Code | Interpretation for 4-Methoxy-3-phenylisothiazole |

| Most Negative | Red | Likely located on the Nitrogen and Oxygen atoms; indicates primary sites for electrophilic attack. |

| Intermediate Negative | Yellow | Surrounding the sulfur atom and π-electron cloud of the aromatic rings. |

| Near Zero | Green | Neutral regions on the carbon backbone. |

| Positive | Blue | Primarily located on the hydrogen atoms; indicates sites for nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. researchgate.net This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation, which contribute significantly to molecular stability. The strength of these interactions is estimated using second-order perturbation theory, with higher stabilization energy (E(2)) values indicating more significant electron delocalization. researchgate.net

For 4-Methoxy-3-phenylisothiazole, NBO analysis would elucidate the key hyperconjugative interactions responsible for its electronic structure and stability. Significant interactions are expected to involve the lone pairs of the heteroatoms (N, O, S) and the π-orbitals of the aromatic rings.

Key anticipated interactions include:

LP(N) → π* : Delocalization of the nitrogen lone pair (LP) into the antibonding π-orbitals of the isothiazole and phenyl rings.

LP(O) → σ : Donation of electron density from the oxygen lone pairs of the methoxy group to adjacent antibonding sigma (σ) orbitals.

π → π : Electron delocalization from the filled π-orbitals of the phenyl ring to the antibonding π-orbitals of the isothiazole ring, and vice versa. acadpubl.eu

These charge transfer events, or intramolecular charge transfers (ICT), lead to a more stabilized molecular system. researchgate.net The NBO analysis quantifies these effects, providing a detailed picture of the electronic communication between the different functional groups of the molecule. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) | Interaction Type |

| π (C-C) Phenyl | π* (C-N) Isothiazole | High | π-conjugation between rings |

| LP (1) N | π* (C-S) Isothiazole | Moderate | Lone pair delocalization |

| LP (2) O | σ* (C-H) Methoxy | Moderate | Hyperconjugation |

| π (C-S) Isothiazole | π* (C-C) Phenyl | High | π-conjugation between rings |

Fukui Functions for Local Reactivity Prediction

Fukui functions are conceptual density functional theory (DFT) descriptors used to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack.

The calculation yields three types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most likely site.

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest f- value is the most reactive.

f0(r) : Predicts the site for a radical attack, calculated as the average of f+ and f-.

For 4-Methoxy-3-phenylisothiazole, Fukui function analysis would pinpoint the atoms most involved in chemical reactions. Based on general chemical principles, the nitrogen atom of the isothiazole ring and the oxygen of the methoxy group would likely have high f- values, marking them as primary sites for electrophilic attack. Certain carbon atoms within the phenyl and isothiazole rings, influenced by the electron-donating and withdrawing nature of the substituents, would be expected to have the highest f+ values, indicating susceptibility to nucleophilic attack.

Molecular Modeling and Docking Studies

Ligand-Target Interaction Profiling and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dovepress.com This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. scielo.org.mx

While specific biological targets for 4-Methoxy-3-phenylisothiazole are not defined here, docking studies on related phenylthiazole derivatives have shown interactions with various enzymes. osti.govnih.gov A hypothetical docking study of 4-Methoxy-3-phenylisothiazole into an enzyme active site would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed into the binding pocket of the receptor, and various conformations would be sampled to find the most energetically favorable binding pose.

The analysis of the resulting complex would reveal key interactions:

Hydrogen Bonds : The nitrogen of the isothiazole ring and the oxygen of the methoxy group could act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or tyrosine. dovepress.comscielo.org.mx

Hydrophobic Interactions : The phenyl and isothiazole rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking : The aromatic rings could form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. mdpi.com

| Interaction Type | Potential Residues in Target | Involved Moiety of Ligand | Binding Contribution |

| Hydrogen Bond Acceptor | Lys, Ser, Tyr | Isothiazole Nitrogen, Methoxy Oxygen | High (Specificity) |

| Hydrophobic | Val, Leu, Ile, Ala | Phenyl Ring, Isothiazole Ring | Moderate (Affinity) |

| π-π Stacking | Phe, Tyr, Trp | Phenyl Ring, Isothiazole Ring | Moderate (Affinity) |

| van der Waals | Various | Entire Molecule | General (Affinity) |

Conformational Dynamics and Flexibility in Binding Environments

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. Molecules exist as an ensemble of different conformations, and their ability to adopt a specific shape to fit into a binding site is crucial for interaction.

Computational methods like molecular dynamics (MD) simulations can be used to study the conformational dynamics of 4-Methoxy-3-phenylisothiazole. An MD simulation would model the atomic movements of the molecule over time, providing insight into its flexibility and the range of accessible conformations.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized molecules and to understand which molecular properties are most important for activity. mdpi.com

A 2D-QSAR study on a series of 4-Methoxy-3-phenylisothiazole analogs would involve calculating a variety of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), and physicochemical (e.g., LogP, molecular weight) properties. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build an equation correlating these descriptors with the observed biological activity (e.g., IC50). mdpi.com

Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this concept by considering the 3D properties of the molecules. nih.gov In a 3D-QSAR study, the molecules in a dataset are aligned, and steric and electrostatic fields around them are calculated. scielo.org.mx The variations in these fields are then correlated with activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. physchemres.org For instance, a green contour in a CoMFA map might indicate that adding a bulky group in that region would enhance activity, while a red contour might suggest that a negative charge is favorable. physchemres.org Such models are powerful tools for the rational design of novel and more potent compounds based on the 4-Methoxy-3-phenylisothiazole scaffold. nih.govnih.gov

Development of Predictive Models for Structure Optimization

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in the optimization of lead compounds like 4-Methoxy-3-phenylisothiazole. The development of these models for isothiazole derivatives involves establishing a mathematical correlation between the structural or physicochemical properties of the molecules and their biological activity. laccei.org This approach aims to guide the synthesis of new derivatives with enhanced potency and desired properties. laccei.org

The process begins with a dataset of isothiazole analogues with known biological activities. Using computational software, a wide range of molecular descriptors are calculated for each compound. These descriptors fall into several categories:

Topological: Describing the atomic connectivity and shape of the molecule.

Electronic: Pertaining to the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Geometric: Relating to the 3D structure of the molecule.

Physicochemical: Including properties like the logarithm of the partition coefficient (LogP) and Molar Refractivity (MR), which relate to the compound's lipophilicity and bulk.

Statistical methods are then employed to build the predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to create a linear equation that links the most relevant descriptors to the biological activity. For more complex, non-linear relationships, machine learning approaches like Artificial Neural Networks (ANN) may be utilized. A study on thiazole derivatives, for instance, successfully used MLR to develop a model with four key descriptors: MR, LogP, ELUMO, and J (a topological descriptor), achieving satisfactory predictive power.

The predictive ability of these QSAR models is rigorously evaluated through internal and external validation techniques. A statistically robust model, as indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), can then be used to predict the activity of novel, unsynthesized derivatives of 4-Methoxy-3-phenylisothiazole. laccei.orgresearchgate.net By analyzing the model's equation, chemists can identify which structural modifications—such as adding or removing specific functional groups—are likely to increase the desired biological effect, thereby optimizing the lead structure.

Table 1: Common Descriptors in QSAR Model Development for Isothiazole Derivatives

| Descriptor Type | Example | Description | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient | Relates to the compound's ability to cross cell membranes. |

| Physicochemical | Molar Refractivity (MR) | Molar volume corrected for refractive index | Influences binding to target sites through steric interactions. |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Pertains to the molecule's ability to accept electrons in reactions. |

| Topological | J (Balaban index) | A distance-based topological index | Describes molecular branching and complexity. |

Pharmacophore Feature Identification and Validation

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule, such as 4-Methoxy-3-phenylisothiazole, must possess to interact with a specific biological target. dovepress.com This model serves as a 3D template for designing new molecules or searching databases for compounds with the potential for similar biological activity. dovepress.com

The process typically starts by aligning a set of known active molecules and abstracting their common chemical features. These features are not specific atoms but rather interaction points, including:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) regions

Aromatic Rings (R)

Positive/Negative Ionizable centers

For a compound like 4-Methoxy-3-phenylisothiazole, the methoxy group's oxygen could act as a hydrogen bond acceptor, while the phenyl and isothiazole rings could be identified as aromatic and/or hydrophobic features. In a study on different heterocyclic inhibitors, a successful pharmacophore model consisted of features like two aromatic rings and one hydrogen bond acceptor. nih.gov Another model developed for benzimidazole (B57391) derivatives identified three hydrophobic features and two aromatic rings as critical for activity. semanticscholar.org

Once a pharmacophore hypothesis is generated, it undergoes a validation process. This involves using the model to screen a database containing known active and inactive compounds. A reliable model will successfully identify a high percentage of the active molecules while ignoring the inactive ones. semanticscholar.org The validated pharmacophore can then be used as a query in virtual screening campaigns to discover novel molecular scaffolds that fit the required 3D arrangement of interaction points, potentially leading to the discovery of new drug candidates. dovepress.com

Table 2: Potential Pharmacophoric Features of 4-Methoxy-3-phenylisothiazole

| Feature Type | Potential Origin on Compound | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (R) | Phenyl group | Can engage in π-π stacking or hydrophobic interactions with the target. |

| Aromatic Ring (R) | Isothiazole ring | Can participate in aromatic or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the methoxy group | Can form hydrogen bonds with donor groups on the biological target. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the isothiazole ring | May act as a hydrogen bond acceptor in interactions with the receptor. |

| Hydrophobic (H) | Phenyl and isothiazole rings | Can fit into hydrophobic pockets within the target's binding site. |

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction Methodologies

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound early in the drug discovery process. mdpi.com For 4-Methoxy-3-phenylisothiazole, these predictive methodologies are vital for assessing its potential as an orally bioavailable drug candidate, helping to identify liabilities that could lead to failure in later clinical trials. dovepress.commdpi.com

A primary step in ADME prediction is the evaluation of a compound's "drug-likeness," often assessed using rules such as Lipinski's Rule of Five and Veber's Rule. These rules are based on physicochemical properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Computational software can quickly calculate these properties for 4-Methoxy-3-phenylisothiazole and its derivatives to provide a preliminary assessment of oral bioavailability.

More sophisticated models are used to predict specific ADME parameters:

Absorption: Models predict human intestinal absorption (HIA) and permeability through cell monolayers, such as Caco-2 cells, which mimic the intestinal barrier. mdpi.com Aqueous solubility is another critical parameter that is computationally estimated.

Distribution: Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. These models help determine how a compound will be distributed throughout the body and whether it is likely to reach its intended target.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). mdpi.com Predicting metabolic stability and identifying potential sites of metabolism on the molecule are crucial for understanding its half-life and potential for drug-drug interactions.

Excretion: Predictions in this area often focus on estimating total clearance and the primary routes of elimination from the body.

These predictions are generated using a variety of computational approaches, including QSAR models built on large experimental datasets and structure-based methods. The results of these in silico analyses provide a comprehensive pharmacokinetic profile that guides the selection and optimization of compounds with favorable ADME properties. mdpi.comnih.gov

Table 3: Key In Silico ADME Parameters and Their Significance

| Parameter | Predicted Property | Significance in Drug Development |

|---|---|---|

| Lipinski's Rule of Five | Oral bioavailability | Provides an early indication of whether a compound has physicochemical properties consistent with orally active drugs. nih.gov |

| Aqueous Solubility | Solubility in water | Low solubility can limit absorption and bioavailability. |

| Caco-2 Permeability | Intestinal absorption | Predicts the rate at which a compound can pass through the intestinal wall into the bloodstream. mdpi.com |

| CYP Inhibition | Drug-drug interactions | Predicts if the compound is likely to inhibit metabolic enzymes, which can alter the effects of other co-administered drugs. mdpi.com |

| Plasma Protein Binding (PPB) | Drug distribution | Affects the amount of free drug available to act on the target and be cleared from the body. |

| BBB Penetration | Central Nervous System (CNS) effects | Predicts whether the compound can cross the blood-brain barrier, which is desirable for CNS targets but can be a liability for peripherally acting drugs. |

Structure Activity Relationship Sar Studies of 4 Methoxy 3 Phenylisothiazole Scaffolds

Systematic Variation of the Methoxy (B1213986) Group and its Impact on Activity Profiles

Systematic variations of this group have been explored to probe its importance. For instance, replacement of the methoxy group with other substituents can lead to significant changes in activity. Studies on related thiazole (B1198619) derivatives have shown that a methoxy group can be crucial for potent activity. For example, in a series of 2-amino-4-phenylthiazole (B127512) anils, the derivative containing a methoxy group (VAPT) showed better inhibition efficiency in corrosion studies compared to a derivative without it (SAPT). jetir.org This was attributed to the methoxy group making the compound a harder base, leading to stronger adsorption on the metal surface. jetir.org

In the context of adenosine (B11128) A3 receptor antagonists, a 4-methoxy substitution on a phenylthiazole scaffold resulted in a 6-fold increase in binding affinity compared to the unsubstituted analog. nih.gov This highlights the positive impact a methoxy group can have on biological activity.

| Compound/Modification | Base Scaffold | Change | Impact on Activity |

| VAPT | 2-amino-4-phenylthiazole anil | Presence of a methoxy group | Increased inhibition efficiency. jetir.org |

| 16 | Phenylthiazole | 4-methoxy substitution on the phenyl group | 6-fold increase in binding affinity at A3 adenosine receptors. nih.gov |

Role of Phenyl Ring Substituents (Position, Electronic and Steric Nature) on Molecular Activity

Substituents on the phenyl ring at the 3-position of the isothiazole (B42339) scaffold have a profound impact on molecular activity. The position (ortho, meta, para), electronic properties (electron-donating or electron-withdrawing), and steric bulk of these substituents are critical determinants of the compound's biological profile. nih.govacs.org

Position: The location of a substituent on the phenyl ring is crucial. For example, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, a chlorine substitution at the meta position of the thiazole phenyl ring was found to be far superior to a substitution at the ortho position. nih.govacs.org

Electronic Nature: The electronic nature of the substituent significantly influences activity. Electron-withdrawing groups like nitro (NO2) and fluoro (F) at the para position of a phenyl ring have been shown to increase the lipophilicity of thiazole clubbed 1,3,4-oxadiazoles, a property directly related to their antimicrobial activity. nih.gov This is because increased lipophilicity can facilitate the diffusion of the compound through biological membranes. nih.gov Conversely, electron-donating groups such as methyl and methoxy groups on the phenyl ring led to a decrease in antibacterial activity in the same study. nih.gov In another study on thiazole derivatives, compounds with electron-withdrawing groups like nitro and fluoro at the para position of the phenyl ring exhibited very good antibacterial and antifungal activities. mdpi.com

Steric Nature: The size and shape of the substituent also play a role. While specific data on the steric effects for 4-methoxy-3-phenylisothiazole is limited in the provided search results, it is a general principle in medicinal chemistry that bulky substituents can either enhance binding by occupying a specific pocket in a receptor or hinder it through steric clashes.

| Scaffold | Substituent | Position | Electronic Nature | Impact on Activity |

| Thiazole Derivative | Chlorine | meta | Electron-withdrawing | Superior antimigration activity compared to ortho substitution. nih.govacs.org |

| Thiazole clubbed 1,3,4-oxadiazole | Fluoro, Nitro | para | Electron-withdrawing | Enhanced antibacterial activity. nih.gov |

| Thiazole clubbed 1,3,4-oxadiazole | Methyl, Methoxy | para | Electron-donating | Decreased antibacterial activity. nih.gov |

| Thiazole Derivative | Nitro, Fluoro | para | Electron-withdrawing | Very good antibacterial and antifungal activity. mdpi.com |

Influence of Isothiazole Ring Substitutions (beyond Phenyl and Methoxy) on Functional Properties

Modifications to the isothiazole ring at positions other than 3 and 4 can also significantly alter the functional properties of the molecule. For instance, a methyl substitution at the 5-position of a thiazole ring in a series of anticancer agents resulted in a near-complete loss of antimigration activity. acs.org Interestingly, adding a thiazole N-methyl group to this inactive analog resulted in a more potent compound. acs.org This demonstrates the complex interplay of substitutions on the heterocyclic ring.

Furthermore, replacing the amide linker between a thiazole and a phenyl group with a sulfamide (B24259) structure led to a significant loss of antimigration activity in one compound but not in a closely related analog, with the only difference being a methyl substitution. nih.govacs.org

| Scaffold | Substitution | Impact on Activity |

| Thiazole Derivative | Methyl at 5-position | Near complete loss of antimigration activity. acs.org |

| Thiazole Derivative | N-methyl on thiazole ring | Increased antimigration activity in some cases. acs.org |

| Thiazole Derivative | Replacement of amide linker with sulfamide | Loss of antimigration activity, dependent on other substitutions. nih.govacs.org |

Comparative SAR Analysis with Isomeric Methoxy-phenylthiazoles and Related Heterocyclic Scaffolds

The arrangement of atoms within the heterocyclic ring is critical for biological activity. A comparative analysis of isothiazoles with their isomeric thiazoles (containing sulfur and nitrogen atoms at positions 1 and 3, respectively) reveals important SAR insights. analis.com.my

In a study of adenosine A3 receptor antagonists, N-(3-Phenyl- ontosight.aiasianpubs.orgnih.govthiadiazol-5-yl)-acetamide showed an 8-fold increase in binding affinity compared to its corresponding thiazole derivative. nih.gov This suggests that the thiadiazole scaffold is more favorable for this particular target. The assumption that a 4-methoxyphenyl (B3050149) substitution would further enhance affinity led to the synthesis of an acetylated derivative of 3-(4-methoxy-phenyl)- ontosight.aiasianpubs.orgnih.govthiadiazol-5-ylamine, which was found to be a highly potent and selective antagonist with subnanomolar affinity. nih.gov

Furthermore, in the development of anticancer agents, replacing a thiazole "B" ring with other heterocyclic rings was investigated. nih.govacs.org This "scaffold-hopping" approach is a common strategy to improve metabolic stability and other drug-like properties. nih.gov For example, replacing a thiazole ring with a pyrazole (B372694) in a series of inhibitors significantly lowered clearance. nih.gov

| Original Scaffold | Isomeric/Related Scaffold | Target/Application | Comparative SAR Finding |

| Phenylthiazole | Phenylthiadiazole | Adenosine A3 Receptor | Thiadiazole scaffold showed an 8-fold higher binding affinity. nih.gov |

| Thiazole | Pyrazole | Anticancer | Pyrazole replacement led to lower metabolic clearance. nih.gov |

Design Principles Derived from SAR for Scaffold Optimization

The collective SAR studies on 4-methoxy-3-phenylisothiazole and related scaffolds provide several guiding principles for the design of new, optimized molecules.

The Methoxy Group is Often Beneficial: The 4-methoxy group or a methoxy group on the phenyl ring often enhances biological activity, likely through favorable electronic and binding interactions. jetir.orgnih.gov

Phenyl Ring Substitution is Key: The position and electronic nature of substituents on the phenyl ring are critical. Electron-withdrawing groups at the para position and specific positional substitutions (e.g., meta-chloro) have been shown to be advantageous for certain activities. nih.govacs.orgnih.gov

Isothiazole Ring Integrity is Important, but Modifiable: While the core isothiazole ring is essential, substitutions at other positions can fine-tune activity. However, some positions, like the 5-position, may be intolerant to substitution. acs.org

Scaffold Hopping Can Yield Improvements: Replacing the isothiazole ring with other heterocycles, such as thiadiazoles or pyrazoles, can lead to improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov This strategy is valuable for overcoming liabilities of the original scaffold.

Linker Modification Offers Optimization Potential: The nature of the linker connecting the heterocyclic core to other parts of the molecule can be modified to improve activity and metabolic stability. nih.govacs.org

These principles, derived from systematic SAR studies, are instrumental in the rational design and optimization of novel isothiazole-based compounds for various therapeutic applications.

Applications in Organic Synthesis and Advanced Chemical Research

4-Methoxy-3-phenylisothiazole as a Synthetic Synthon in Complex Molecule Construction

In the strategic disconnection of complex target molecules, a process known as retrosynthetic analysis, "synthons" are idealized fragments that represent a potential starting material. wikipedia.org 4-Methoxy-3-phenylisothiazole can be viewed as a valuable synthon, offering a pre-functionalized heterocyclic core. The methoxy (B1213986) group at the C4 position and the phenyl group at the C3 position introduce specific electronic and steric properties that can be exploited in the construction of larger, more intricate molecules.

Utilization in the Synthesis of Other Heterocyclic Systems (e.g., pyrazoles, pyrimidines, oxazoles)

The isothiazole (B42339) ring in 4-methoxy-3-phenylisothiazole can serve as a precursor for the synthesis of other important heterocyclic systems. Thiazole (B1198619) derivatives, a class of compounds to which isothiazoles are related, are known to be important synthetic counterparts for the preparation of other fused ring compounds such as oxazoles, pyrazoles, and pyrimidines. neliti.com This transformation often involves ring-opening and subsequent recyclization reactions with appropriate reagents.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant pharmacological interest. mdpi.com The synthesis of pyrazoles from isothiazole precursors can be envisioned through a reaction sequence that involves cleavage of the N-S bond of the isothiazole ring, followed by condensation with a hydrazine (B178648) derivative. The substituents on the original isothiazole, such as the methoxy and phenyl groups, would be incorporated into the final pyrazole (B372694) structure, leading to highly substituted and potentially bioactive molecules. mdpi.comnih.gov

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key components of nucleic acids and many biologically active compounds. The transformation of an isothiazole into a pyrimidine (B1678525) would likely involve a more complex series of reactions, potentially including ring expansion or fragmentation-recombination pathways.

Oxazoles: Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The conversion of an isothiazole to an oxazole (B20620) would necessitate the replacement of the sulfur atom with an oxygen atom, a transformation that could be explored through various synthetic methodologies.

The ability to convert the 4-methoxy-3-phenylisothiazole core into these other heterocyclic systems highlights its versatility as a synthetic intermediate, providing access to a diverse range of chemical scaffolds from a single starting material.

Role in the Development of Functional Materials (e.g., Donor-Acceptor Systems, Fluorophores)

The electronic properties of 4-methoxy-3-phenylisothiazole make it an attractive component in the design of functional organic materials. The combination of the electron-donating methoxy group and the aromatic phenyl group, attached to the isothiazole core, can give rise to interesting photophysical and electronic characteristics.

Donor-Acceptor Systems: In materials science, donor-acceptor (D-A) systems are crucial for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). These systems consist of an electron-donating moiety and an electron-accepting moiety, often connected by a π-conjugated linker. mdpi.com The 4-methoxy-3-phenylisothiazole unit could potentially function as either the donor or part of the π-system in such architectures. The electron-rich nature of the methoxy-substituted phenyl ring could serve as a donor, while the isothiazole ring itself could be tuned to act as an acceptor or a component of the bridging system. The study of donor-acceptor-donor (D-A-D) trimers has shown that tuning the donor and acceptor pairs can lead to exceptional photocatalytic capabilities. bohrium.com

Fluorophores: Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property is exploited in various applications, including bioimaging and sensing. Donor-π-acceptor (D-π-A) fluorophores have gained significant attention. nih.gov The design of such molecules allows for the tuning of their absorption and emission properties by modifying the donor, acceptor, and π-linker components. mdpi.com The inherent electronic structure of 4-methoxy-3-phenylisothiazole, with its potential for intramolecular charge transfer (ICT) upon excitation, suggests its utility in the construction of novel fluorophores. nih.govmdpi.com The methoxy group acts as a donor, and the isothiazole-phenyl system can be part of the conjugated backbone. By coupling it with a suitable acceptor group, it may be possible to create fluorophores with tailored emission wavelengths and quantum yields. Recent research has focused on controlling the dynamic chirality in donor-acceptor fluorophores to design chiral functional materials. nih.gov

Contribution to Ligand Design for Specific Molecular Targets (e.g., Kinase Inhibitors, Adenosine (B11128) Receptor Ligands)

The structural features of 4-methoxy-3-phenylisothiazole make it a compelling scaffold for the design of ligands that can selectively bind to biological targets like protein kinases and adenosine receptors.

Kinase Inhibitors: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. frontiersin.org The development of small molecule kinase inhibitors is a major focus of drug discovery. frontiersin.orgnih.gov The isothiazole ring can act as a bioisostere for other heterocyclic systems commonly found in kinase inhibitors, such as pyrazole and thiazole. nih.govmdpi.com The phenyl and methoxy substituents on the 4-methoxy-3-phenylisothiazole core can be strategically positioned to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The methoxy group, for instance, can form hydrogen bonds or engage in favorable hydrophobic interactions. mdpi.com

Adenosine Receptor Ligands: Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes, making them attractive drug targets. semanticscholar.org The design of selective ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is an active area of research. semanticscholar.org The 4-methoxy-3-phenylisothiazole scaffold can be used as a template to develop novel adenosine receptor antagonists or agonists. The phenyl group can be functionalized to explore interactions within the receptor's binding site, while the methoxy group can influence the ligand's potency and selectivity. mdpi.com For example, studies on other heterocyclic scaffolds have shown that methoxy groups can contribute to stabilizing the ligand within the binding pocket through hydrophobic interactions. mdpi.com

A summary of the potential applications of 4-methoxy-3-phenylisothiazole in ligand design is presented in the table below.

Table 1: Potential Applications of 4-Methoxy-3-phenylisothiazole in Ligand Design

| Molecular Target | Potential Role of 4-Methoxy-3-phenylisothiazole | Key Structural Contributions |

| Protein Kinases | Scaffold for novel kinase inhibitors. | The isothiazole ring acts as a core, while the phenyl and methoxy groups can interact with the ATP-binding site. |

| Adenosine Receptors | Template for selective receptor ligands. | The substituted phenyl and methoxy groups can be modified to achieve desired potency and selectivity for specific receptor subtypes. |

Future Research Trajectories and Synthetic Innovations for Isothiazole Architectures

The field of isothiazole chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new applications. Future research involving 4-methoxy-3-phenylisothiazole and related isothiazole architectures is likely to focus on several key areas:

Development of Novel Synthetic Methods: The discovery of new, more efficient, and sustainable methods for the synthesis and functionalization of the isothiazole ring will be crucial for expanding its utility. This could include the development of novel catalytic systems for C-H activation or cross-coupling reactions involving the isothiazole core.

Exploration of New Biological Activities: While the potential of isothiazoles as kinase and adenosine receptor ligands has been noted, further screening of 4-methoxy-3-phenylisothiazole and its derivatives against a wider range of biological targets could uncover new therapeutic applications.

Advanced Functional Materials: The unique electronic and photophysical properties of isothiazoles will continue to be exploited in the design of next-generation organic electronic materials, sensors, and probes. Research may focus on creating more complex architectures, such as polymers or dendrimers, incorporating the 4-methoxy-3-phenylisothiazole unit to achieve enhanced performance.

Computational and Theoretical Studies: In silico methods, including density functional theory (DFT) and molecular docking, will play an increasingly important role in predicting the properties and biological activities of new isothiazole derivatives, thereby guiding synthetic efforts. nih.gov

The continued exploration of the chemical space around the 4-methoxy-3-phenylisothiazole scaffold promises to yield exciting discoveries in both fundamental and applied chemistry.

Q & A

Q. What are the optimized synthetic routes for 4-Methoxy-3-phenylisothiazole and its derivatives?

- Methodological Answer : Synthesis often involves refluxing precursor compounds (e.g., substituted hydrazides or triazoles) in polar aprotic solvents like DMSO or ethanol. For example, refluxing with substituted benzaldehydes in ethanol containing glacial acetic acid as a catalyst yields derivatives. Post-reaction purification includes reduced-pressure distillation, ice-water quenching, and recrystallization using ethanol/water mixtures to achieve yields >60% . Key steps include controlling reaction time (e.g., 18-hour reflux) and optimizing solvent ratios for crystallization .

Q. How can spectroscopic techniques confirm the structure of 4-Methoxy-3-phenylisothiazole derivatives?

- Methodological Answer : Use integrated spectroscopic analysis:

- IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1200 cm⁻¹, C-O-C stretches for methoxy groups at ~1250 cm⁻¹) .

- NMR (¹H and ¹³C) confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm, aromatic protons in the phenyl ring at δ 6.8–7.5 ppm) .

- Elemental analysis validates purity by matching experimental C/H/N percentages to theoretical values (e.g., <0.5% deviation) .

Q. What purification strategies address challenges in isolating 4-Methoxy-3-phenylisothiazole analogs?

- Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol/water) removes unreacted precursors. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents monitors reaction progress. For salts or metal complexes (e.g., Cu(II) or Zn(II) derivatives), ion-exchange chromatography or precipitation with sulfate salts enhances purity .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of 4-Methoxy-3-phenylisothiazole derivatives?

- Methodological Answer : Dock derivatives into target protein active sites (e.g., enzymes or receptors) using software like AutoDock Vina. Analyze binding affinities (ΔG values) and hydrogen-bonding interactions. For example, substituents like methoxy or phenyl groups may enhance hydrophobic interactions, as seen in analogs binding to benzodiazepine receptors . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What structural modifications improve the pharmacological profile of 4-Methoxy-3-phenylisothiazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

- Electron-withdrawing groups (e.g., halogens at the phenyl ring) increase metabolic stability.

- Thioether or triazole linkages enhance bioavailability by improving solubility .

- Salt formation (e.g., sodium/potassium salts of thioacetic acids) improves water solubility and reduces toxicity .

Q. How do researchers evaluate the cytotoxicity and in vivo toxicity of these compounds?

- Methodological Answer :

- In vitro : Use MTT assays on cell lines (e.g., HeLa or HEK293) to determine IC₅₀ values. Compare to reference drugs (e.g., doxorubicin) .

- In vivo : Administer derivatives to rodent models (e.g., LD₅₀ tests) and monitor organ histopathology. For example, substituted triazole-thione derivatives show lower hepatotoxicity than parent compounds .

Q. What methodologies assess the stability of 4-Methoxy-3-phenylisothiazole under varying conditions?

- Methodological Answer : Conduct stress testing:

- Thermal stability : Heat samples to 60–80°C and monitor decomposition via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products .

- Hydrolytic stability : Test in buffers (pH 1–13) and analyze by LC-MS to identify hydrolyzed byproducts (e.g., cleavage of the isothiazole ring) .

Q. How are computational models used to predict metabolic pathways of these compounds?

- Methodological Answer : Tools like Schrödinger’s QikProp predict ADMET properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.